

Application Note: Purification Strategies for 3-Methyl-1H-indazol-7-amine

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Compound of Interest

Compound Name: 3-methyl-1H-indazol-7-amine

CAS No.: 101257-90-3

Cat. No.: B178379

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Part 1: Executive Summary & Chemical Profile[1] Scope and Critical Identification

This guide details the purification of **3-methyl-1H-indazol-7-amine**, a critical intermediate often used in the synthesis of kinase inhibitors (e.g., VEGFR/PDGFR inhibitors).[1]

Critical Note on Chemical Identity (CAS Registry): There is a frequent database discrepancy regarding this compound.

- Target Molecule: **3-methyl-1H-indazol-7-amine** (Structure: Indazole core, 3-methyl, 7-amino).[1][2][3]
- Correct CAS:101257-90-3 (Verified via AccelaChem/ChemicalBook).[4]
- Warning: The CAS 885270-86-0 is often erroneously associated with this name in some aggregators but correctly refers to tert-Butyl 2,6-diazaspiro[3.4]octane-6-carboxylate. Always verify structure via NMR/MS before processing.[4]

Physicochemical Profile

Understanding the ionization behavior of the indazole core is the key to high-yield purification.
[4] This molecule is amphoteric.[4]

Property	Value (Approx.)	Implication for Purification
Molecular Weight	147.18 g/mol	Low MW, likely volatile under high vacuum if heated.
pKa (7-NH ₂)	~3.5 – 4.5	Weak base.[4] Requires pH < 2 to fully protonate and solubilize in water.[4]
pKa (Indazole NH)	~13.8	Weak acid.[4] Deprotonates at pH > 12, becoming water-soluble as an anion.[4]
LogP	~1.5 – 2.0	Moderate lipophilicity.[4] Soluble in EtOAc, DCM, Alcohols.[4]
Solubility	High: DMSO, MeOH, EtOAc Low: Water (neutral pH), Hexanes	"Sweet spot" for extraction is pH 8–10.[4]

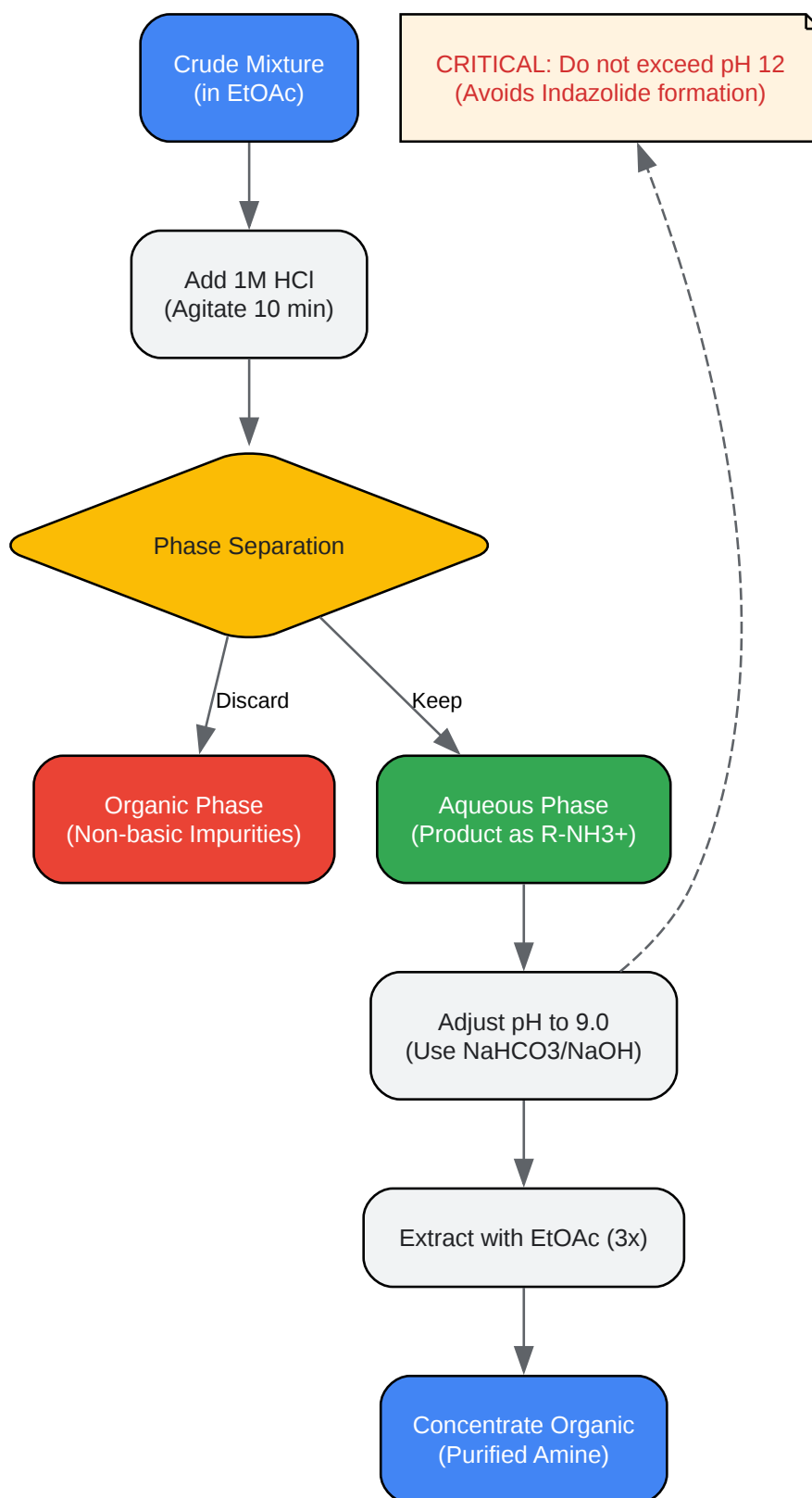
Part 2: Method A - Acid-Base Extraction (The "Sweet Spot" Protocol)

Objective: Primary removal of non-basic impurities (starting materials like nitro-indazoles) and inorganic salts.[4] Mechanism: Exploits the amphoteric nature.[4] We must protonate the amine to pull it into water, then neutralize it without deprotonating the indazole ring to return it to the organic phase.[4]

Experimental Workflow

- Dissolution: Dissolve the crude reaction mixture (dark oil/solid) in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

- Why EtOAc? DCM is denser than water and complicates emulsion breaking.[4] EtOAc floats, making separation easier.[4]
- Acid Extraction:
 - Add 1.0 M HCl (1:1 volume ratio vs organic).
 - Agitate vigorously for 10 minutes.
 - Separate phases.[4][5] Keep the Aqueous (Lower) Phase (Contains Product).[4]
 - QC Check: The organic phase should contain non-basic impurities (e.g., unreacted 3-methyl-7-nitroindazole).[4]
- The "Sweet Spot" Neutralization (CRITICAL STEP):
 - Cool the aqueous phase to 0–5 °C (ice bath).
 - Slowly add Saturated NaHCO₃ or 2M NaOH dropwise.[4]
 - Target pH:8.5 – 9.5.
 - Warning: Do NOT exceed pH 12.[4] At pH > 12, the indazole NH deprotonates, forming the water-soluble indazolide anion, causing massive yield loss to the aqueous waste.[4]
- Re-Extraction:
 - Extract the cloudy aqueous mixture with EtOAc (3x).[4]
 - Combine organic layers.[4][5]
- Drying & Concentration:
 - Wash with Brine.[4] Dry over Na₂SO₄. [4]
 - Concentrate in vacuo at <40 °C.



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Caption: Figure 1. Acid-Base extraction logic focusing on the pH 9.0 "Sweet Spot" to prevent amphoteric yield loss.

Part 3: Method B - Flash Column Chromatography

Objective: Removal of regioisomers and baseline tar.[4] Challenge: Aminoindazoles are polar and basic; they streak/tail on standard silica due to interaction with acidic silanols.[4]

Protocol

- Stationary Phase: High-performance Silica Gel (40–63 μm).[4]
- Mobile Phase Strategy:
 - Solvent A: Hexanes (or Heptane).[4]
 - Solvent B: Ethyl Acetate (EtOAc).[4]
 - Modifier: 1% Triethylamine (TEA) added to the solvent bottle of component B.[4]
 - Why TEA? It competitively blocks acidic silanol sites on the silica, sharpening the amine peak.[4]
- Gradient Profile:
 - Equilibrate column with 10% B (with TEA).[4]
 - 0–5 min: Isocratic 10% B.
 - 5–20 min: Linear gradient 10%
60% B.
 - Product typically elutes around 40–50% EtOAc depending on column loading.[4]
- Detection: UV at 254 nm (aromatic) and 280 nm (indazole specific).[4]

Part 4: Method C - Recrystallization (High Purity Polish)

Objective: Obtaining crystalline solid for stability studies or GMP standards. Solvent Selection: **3-methyl-1H-indazol-7-amine** crystallizes well from moderately polar protic solvents or toluene systems.

Solvent System	Ratio (v/v)	Temperature Profile	Comments
Ethanol / Water	1 : 3	Dissolve in hot EtOH, add H ₂ O dropwise until turbid, cool slowly.	Best for removing inorganic salts.[4] High yield.
Toluene	Pure	Dissolve at reflux (110°C), cool to 4°C.	Excellent for removing non-polar organic impurities.[4]
EtOAc / Hexane	1 : 5	Dissolve in min.[4] hot EtOAc, add Hexane.	Good alternative if Toluene is avoided due to toxicity.[4]

Step-by-Step (Ethanol/Water)

- Place 1.0 g of semi-pure amine in a flask.
- Add Ethanol (absolute) (approx 5 mL) and heat to 60 °C until dissolved.
- While stirring, slowly add DI Water dropwise.
- Stop addition the moment a faint persistent turbidity (cloudiness) appears.[4]
- Add 2-3 drops of Ethanol to clear the solution again.[4]
- Remove heat and allow the flask to cool to room temperature undisturbed (2 hours).
- Transfer to a fridge (4 °C) for 4 hours.

- Filter the off-white/yellow needles and wash with cold 20% EtOH/Water.[4]

Part 5: Analytical Validation (Quality Control)

HPLC Method[1]

- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 μ m).[4]
- Mobile Phase A: Water + 0.1% Formic Acid (or 10mM Ammonium Bicarbonate for basic stability).[4]
- Mobile Phase B: Acetonitrile (MeCN).[4]
- Gradient: 5% B to 95% B over 10 mins.
- Note: The amine peak may broaden in acidic media; Ammonium Bicarbonate buffer (pH 8) often yields sharper peaks for aminoindazoles.[4]

NMR Interpretation (DMSO-d6)

- Indazole NH (H-1): Broad singlet, typically
12.0 – 13.0 ppm (exchangeable).[4]
- Aromatic Region: Three protons (H-4, H-5, H-6). Look for the characteristic splitting pattern (doublet-triplet-doublet or multiplet) between
6.5 – 7.5 ppm.[4]
- Amine (NH₂): Broad singlet,
5.0 – 6.0 ppm (exchangeable with D₂O).[4]
- Methyl (CH₃): Sharp singlet,
2.4 – 2.6 ppm.[4]

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